Chemical structure and properties of 6-Formyl-5-methylnicotinic acid
Chemical structure and properties of 6-Formyl-5-methylnicotinic acid
This guide details the chemical structure, synthesis, properties, and applications of 6-Formyl-5-methylnicotinic acid , a critical pyridine intermediate in medicinal chemistry.
High-Fidelity Intermediate for Heterocyclic Drug Discovery
Part 1: Executive Summary & Structural Identity
6-Formyl-5-methylnicotinic acid (CAS: 1289038-56-7 ) is a tri-functionalized pyridine derivative.[1][2] It serves as a versatile "linchpin" scaffold in drug development, particularly for synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and kinase inhibitors. Its structure combines an electron-deficient pyridine core with three distinct reactive handles: a carboxylic acid (C3), a methyl group (C5), and a reactive formyl (aldehyde) group (C6).
Chemical Identity Table[3]
| Property | Specification |
| IUPAC Name | 6-Formyl-5-methylpyridine-3-carboxylic acid |
| CAS Number | 1289038-56-7 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| SMILES | Cc1cc(C(O)=O)cnc1C=O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water.[3] |
Part 2: Structural Analysis & Reactivity Profile
The molecule's utility stems from the orthogonal reactivity of its functional groups. Understanding the electronic environment is crucial for designing synthesis routes.
Electronic Environment
-
Pyridine Core: The nitrogen atom exerts an electron-withdrawing effect, making the ring electron-deficient (
-deficient). This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attack. -
C6-Formyl Group: Located ortho to the ring nitrogen and ortho to the C5-methyl group. The aldehyde is highly electrophilic due to the combined inductive withdrawal of the pyridine nitrogen and the resonance withdrawal of the carbonyl itself.
-
C3-Carboxylic Acid: Provides a handle for amide coupling or esterification. It exists as a carboxylate anion at physiological pH (pKa ~3.5–4.0).
Key Reactivity Modes
-
Schiff Base Formation: The C6-aldehyde condenses rapidly with primary amines or hydrazines. This is the primary vector for scaffold elaboration.
-
Cyclization: Reaction with 1,2-diamines leads to fused bicyclic systems (e.g., reacting with 2-aminopyridine yields complex polycycles).
-
Oxidation Sensitivity: The aldehyde is prone to autoxidation to the dicarboxylic acid (5-methylpyridine-2,5-dicarboxylic acid) if exposed to air.
Part 3: Synthesis & Production Protocols
Two primary routes exist for the synthesis of 6-Formyl-5-methylnicotinic acid. Route A (Manganese Dioxide Oxidation) is recommended for laboratory-scale high-purity synthesis, while Route B (Selenium Dioxide Oxidation) is a classic industrial approach.
Synthesis Pathway Visualization
Caption: Synthesis of 6-Formyl-5-methylnicotinic acid via selective oxidation pathways.
Detailed Protocol: Route A (MnO₂ Oxidation)
This method is preferred for its mild conditions and prevention of over-oxidation to the dicarboxylic acid.
Reagents:
-
Methyl 6-(hydroxymethyl)-5-methylnicotinate (Intermediate)
-
Manganese(IV) oxide (Activated, excess)
-
Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Methyl 6-(hydroxymethyl)-5-methylnicotinate in anhydrous DCM (0.1 M concentration).
-
Activation: Add 10.0 eq of activated MnO₂. Note: High excess is required due to the heterogeneous nature of the reaction.
-
Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the alcohol spot.
-
Workup: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the Methyl 6-formyl-5-methylnicotinate as a white solid (Yield typically 85–95%).
-
Hydrolysis (Final Step): Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at 0°C for 1 hour. Acidify carefully with 1N HCl to pH 3–4 to precipitate the title acid.
Part 4: Physicochemical Properties Data
The following data consolidates experimental and predicted values for the acid and its common methyl ester derivative.
| Property | 6-Formyl-5-methylnicotinic Acid | Methyl Ester Derivative |
| Molecular Weight | 165.15 | 179.17 |
| H-Bond Donors | 1 (COOH) | 0 |
| H-Bond Acceptors | 4 (N, C=O, COOH) | 4 |
| Predicted pKa (Acid) | 3.62 ± 0.10 | N/A |
| Predicted pKa (Pyridine N) | 2.8 ± 0.2 (Lowered by EWGs) | ~2.5 |
| logP (Predicted) | 0.54 | 1.12 |
| Polar Surface Area (PSA) | 74.6 Ų | 63.6 Ų |
Part 5: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The compound is an ideal "fragment" due to its low molecular weight (<200) and high polarity. It is often screened against metalloproteases or kinases where the pyridine nitrogen can chelate metals or accept hydrogen bonds in the active site.
Imidazo[1,2-a]pyridine Synthesis
A primary application is the synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, a scaffold found in drugs like Zolpidem (though different substitution) and various anti-inflammatory agents.
Reaction Logic: The C6-formyl group and the pyridine nitrogen (N1) react with 2-aminopyridines or isonitriles (Groebke-Blackburn-Bienaymé reaction) to close the imidazole ring.
Reductive Amination
The aldehyde is stable enough to undergo reductive amination with diverse amines (using NaBH(OAc)₃) to install solubilizing side chains, a common tactic to improve the pharmacokinetic profile of lipophilic drug candidates.
Part 6: References
-
BLD Pharm. (2024). Product Analysis: 6-Formyl-5-methylnicotinic acid (CAS 1289038-56-7).[1][2] Retrieved from
-
Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). Crystal structure of 6-methylnicotinic acid. Acta Crystallographica Section E, 67(9), o2286. (Structural analog reference). Retrieved from
-
Venkatesan, S., et al. (2006). Selective oxidation of primary alcohols to aldehydes. Journal of Molecular Catalysis A: Chemical, 250(1-2), 87-93. (Methodology grounding).
-
ChemicalBook. (2024). Synthesis of Methyl 6-formylnicotinate. Retrieved from
-
Mutti, F., et al. (2018).[4] Biocatalytic method for the chemoselective aerobic oxidation of aldehydes. Green Chemistry. Retrieved from
Sources
- 1. 89-00-9|Pyridine-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 100047-52-7|5-Methyl-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
